molecular formula C17H16Br2O2 B5228756 isopropyl bis(4-bromophenyl)acetate

isopropyl bis(4-bromophenyl)acetate

Cat. No. B5228756
M. Wt: 412.1 g/mol
InChI Key: AIFKDYKIZBFESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl bis(4-bromophenyl)acetate, commonly known as IBBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IBBA is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of IBBA is not fully understood, but it is believed to act as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal brain function. Inhibition of these enzymes can lead to an increase in acetylcholine levels in the brain, which can have both beneficial and detrimental effects.
Biochemical and Physiological Effects:
IBBA has been shown to have both biochemical and physiological effects. In vitro studies have shown that IBBA can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can have beneficial effects such as improving cognitive function and memory. However, excessive inhibition of these enzymes can lead to adverse effects such as seizures, respiratory failure, and even death.

Advantages and Limitations for Lab Experiments

IBBA has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which makes it suitable for use in various experiments. IBBA is also readily available and relatively inexpensive compared to other chemical compounds. However, IBBA has some limitations such as its potential toxicity and limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on IBBA. One direction is to explore its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to investigate its potential as a catalyst in organic synthesis and material science. Additionally, further studies are needed to fully understand the mechanism of action of IBBA and its potential side effects.

Synthesis Methods

IBBA can be synthesized through a multi-step process involving the reaction of 4-bromobenzoyl chloride with isopropyl alcohol in the presence of a base such as pyridine. This reaction results in the formation of isopropyl 4-bromobenzoate, which is then reacted with sodium hydride and 4-bromoanisole to yield IBBA.

Scientific Research Applications

IBBA has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. IBBA has been used as a key intermediate in the synthesis of various organic compounds such as chiral ligands, pharmaceuticals, and agrochemicals. IBBA has also been used in the preparation of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation, catalysis, and drug delivery.

properties

IUPAC Name

propan-2-yl 2,2-bis(4-bromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2O2/c1-11(2)21-17(20)16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKDYKIZBFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 2,2-bis(4-bromophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.